molecular formula C14H11ClN2O B3049903 N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid CAS No. 22454-53-1

N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid

Cat. No. B3049903
CAS RN: 22454-53-1
M. Wt: 258.7 g/mol
InChI Key: DNLLPFIDUQYSRL-MHWRWJLKSA-N
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Description

“N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid” is a chemical compound with the molecular formula C14H11ClN2O. It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Physical And Chemical Properties Analysis

The molecular weight of “N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid” is 258.7 g/mol. More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

1. Mutagenic and Alkylating Activities

Research on structurally related compounds such as 3-methyl-1-phenyltriazenes and derivatives (e.g., 4-chlorophenyl) has shown their mutagenic activity in various strains of Salmonella typhimurium. These studies highlight the potential role of these compounds, including N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid analogs, in understanding the mechanism of action as mutagens and organ-specific carcinogens (Malaveille et al., 1982).

2. Synthesis and Application in Medicinal Chemistry

A study on the synthesis of Lercanidipine Hydrochloride details the chemical process involving compounds structurally similar to N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid. This process is crucial in the synthesis of important pharmaceutical compounds, highlighting the application of such chemicals in medicinal chemistry (Li Guo-ping, 2005).

3. Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of related compounds, such as 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, demonstrates the potential anti-inflammatory applications of N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid and its derivatives (Torres et al., 1999).

4. Quantum Mechanical Studies and Photovoltaic Efficiency

A study involving molecules structurally related to N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid, such as N-(4-chlorophenyl) analogs, delves into their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells. This indicates possible applications in materials science and renewable energy technologies (Mary et al., 2020).

5. Biological Activity in Medicinal Applications

A study focusing on the synthesis and biological activity of Schiff bases and their metal (II) complexes, including derivatives of N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid, reveals potential applications in medicinal chemistry. The study investigates their enzyme inhibition, antibacterial, cytotoxic, and antidiabetic activities, suggesting their relevance in drug development and therapy (Rauf et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid” are not clearly defined in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions for “N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid” could include a more detailed investigation of its synthesis, chemical reactions, and potential biological activities. This could provide valuable insights into its potential applications in various fields .

properties

IUPAC Name

N-[(2-chlorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLPFIDUQYSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945134
Record name N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methylideneamino]benzamide

CAS RN

22454-53-1
Record name N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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